

AZD1940 Clinical Trial Failure: A Technical Resource

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Compound of Interest

Compound Name: AZD1940

Cat. No.: B1665937

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of the clinical trial failure of **AZD1940**, a peripherally selective cannabinoid agonist.

Frequently Asked Questions (FAQs)

Q1: What was the intended mechanism of action for **AZD1940**?

AZD1940 was developed by AstraZeneca as a peripherally selective cannabinoid agonist, binding with high affinity to both CB1 and CB2 receptors.^[1] The primary goal was to achieve analgesia for neuropathic pain by acting on peripheral cannabinoid receptors, thereby avoiding the psychoactive side effects associated with central CB1 receptor activation in the brain.^{[2][3]} ^[4] Preclinical studies in animal models had shown promising results, indicating robust analgesic effects in inflammatory and neuropathic pain with low brain uptake.^{[2][3]}

Q2: Why did **AZD1940** fail in human clinical trials?

AZD1940 ultimately failed in clinical trials due to a combination of two primary factors:

- **Lack of Efficacy:** In human studies, **AZD1940** did not demonstrate a statistically significant analgesic effect compared to placebo.^{[3][5][6]} This was observed in a trial for post-operative pain after third molar removal and in a capsaicin-induced pain model.^{[5][6]}

- Unexpected Central Nervous System (CNS) Side Effects: Despite being designed for peripheral action, **AZD1940** produced significant CNS-related adverse events.[1][5] These side effects included postural dizziness, nausea, hypotension, headache, and subjective feelings of being "sedated" and "high," which are characteristic of central cannabinoid activity.[5][6] The emergence of these dose-dependent CNS effects suggested that the peripheral selectivity observed in animal models did not translate to humans at the doses tested.[3][6]

Troubleshooting Guide for Cannabinoid Agonist Development

This guide addresses potential issues that researchers might encounter when developing peripherally restricted cannabinoid agonists, drawing lessons from the **AZD1940** trials.

Issue 1: Preclinical analgesic efficacy does not translate to human trials.

- Possible Cause: Species-specific differences in drug metabolism, receptor pharmacology, or the blood-brain barrier integrity can lead to discrepancies between animal models and human outcomes. While **AZD1940** showed low brain uptake in rats and primates, this may not have been fully replicated in humans, leading to central effects at doses required for analgesia.[3]
- Troubleshooting/Solution:
 - Early Human Microdosing Studies: Conduct early-phase human studies with radiolabeled compounds (like [11C]**AZD1940**) to assess brain penetration and receptor occupancy using techniques like Positron Emission Tomography (PET).[7]
 - Refined Preclinical Models: Utilize a battery of predictive animal models that more closely mimic the human pain condition being targeted.
 - Allometric Scaling: Employ advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling and allometric scaling to better predict human dosage and exposure from preclinical data.

Issue 2: Emergence of unexpected on-target central nervous system (CNS) side effects.

- Possible Cause: The therapeutic window for achieving peripheral analgesia without central side effects may be very narrow or non-existent for the compound. For **AZD1940**, the doses that might have produced analgesia also led to intolerable CNS effects.
- Troubleshooting/Solution:
 - Receptor Subtype Selectivity: Develop agonists with higher selectivity for the CB2 receptor, which is primarily expressed in immune cells and is not associated with psychoactive effects.[2]
 - Biased Agonism: Investigate "biased agonists" that selectively activate specific downstream signaling pathways of the CB1 receptor (e.g., G-protein signaling over β -arrestin pathways) to separate analgesic effects from unwanted side effects.
 - Prodrug Strategies: Design prodrugs that are inactive until they are metabolized to the active form in peripheral tissues, limiting CNS exposure.

Quantitative Data Summary

The following tables summarize the key quantitative data from the clinical trial of **AZD1940** in patients undergoing third molar surgical removal.

Table 1: Analgesic Efficacy of **AZD1940** vs. Placebo and Naproxen

Outcome Measure	AZD1940 (800 µg)	Placebo	Naproxen (500 mg)
Pain VAS AUC0-8h	No significant difference from placebo	-	Statistically significant reduction (p < 0.0001)
VASJM AUC0-8h	No significant difference from placebo	-	Statistically significant reduction (p < 0.0001)
Request for Rescue Medication	No significant difference from placebo	-	Significantly fewer patients requested rescue
Time to Rescue Medication	No significant difference from placebo	-	Significantly longer time to rescue

VAS AUC0-8h: Area under the curve for the visual analog scale of ongoing pain from 0 to 8 hours post-surgery.[5] VASJM AUC0-8h: Area under the curve for the visual analog scale of pain on jaw movement from 0 to 8 hours post-surgery.[5]

Table 2: Common Adverse Events Reported for **AZD1940**

Adverse Event	Incidence in AZD1940 Group
Postural Dizziness	80%
Nausea	26%
Hypotension	21%
Headache	13%

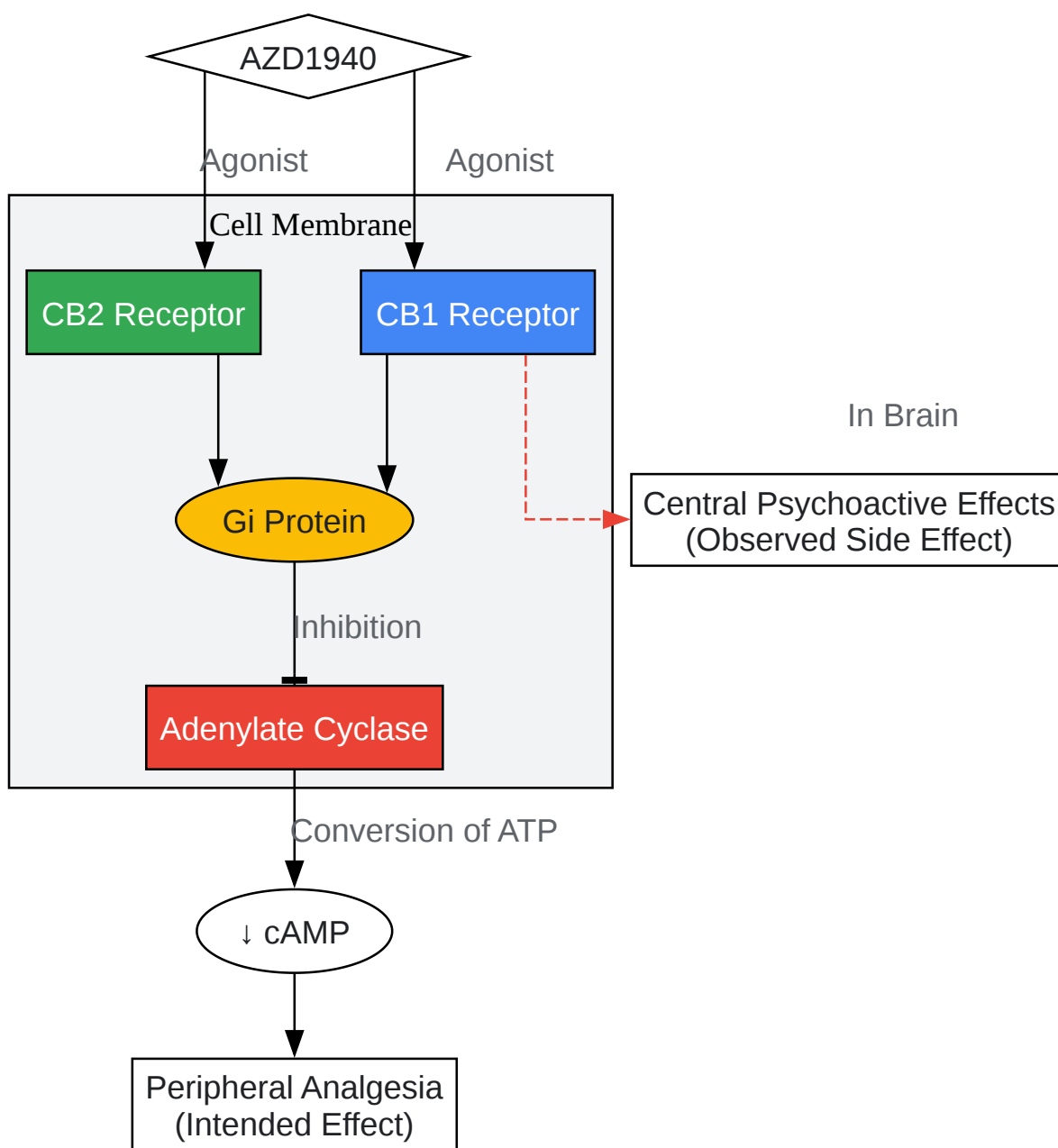
Data from a study where patients received a single 800 µg oral dose of **AZD1940**.[\[5\]](#)

Experimental Protocols

Protocol 1: Evaluation of Analgesic Efficacy in Post-Operative Dental Pain

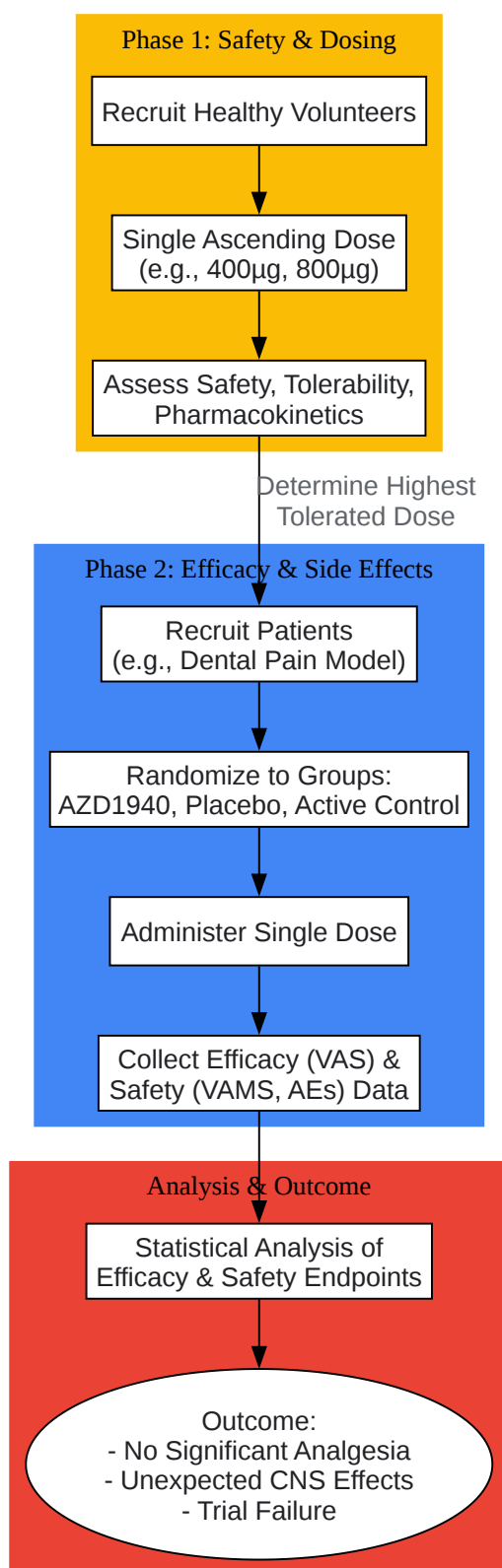
- Study Design: A randomized, double-blind, placebo-controlled study.[5]
- Participants: 151 patients scheduled for the surgical removal of an impacted lower third molar.[5]
- Treatment Arms:
 - Single oral dose of 800 µg **AZD1940** (n=61)
 - Placebo (n=59)
 - Naproxen 500 mg (active control) (n=31)
- Procedure: The study drug was administered 1.5 hours before surgery.[5]
- Primary Outcome Measures:
 - Ongoing post-operative pain was assessed using a 100 mm visual analog scale (VAS) at multiple time points over 8 hours. The primary variable was the area under the curve for ongoing pain (VAS AUC0-8h).[5]
 - Pain on jaw movement was also assessed using a VAS (VASJM AUC0-8h).[5]
- Secondary Outcome Measures:
 - Time to request for rescue medication (acetaminophen).[5]
 - Subjective cannabinoid effects were assessed using the Visual Analog Mood Scale (VAMS), which included items like "sedated" and "high".[5]

Visualizations



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Caption: Simplified signaling pathway of **AZD1940** at CB1 and CB2 receptors.



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Caption: Workflow of a typical clinical trial for an analgesic, like **AZD1940**.

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